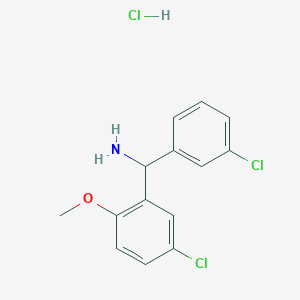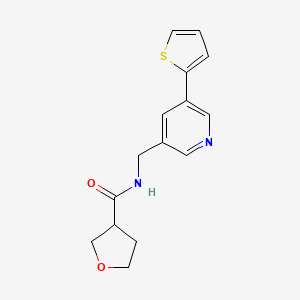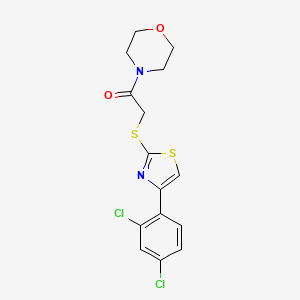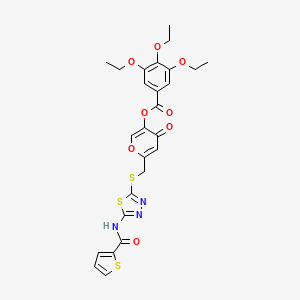![molecular formula C14H18N2O2 B3000830 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one CAS No. 21057-24-9](/img/structure/B3000830.png)
1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one
カタログ番号 B3000830
CAS番号:
21057-24-9
分子量: 246.31
InChIキー: JVJIJPLKKKHQIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
科学的研究の応用
1. Supramolecular Assembly and Crystal Structure
- Research by Chinthal et al. (2021) highlights compounds closely related to 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one forming one-dimensional, two-dimensional, and three-dimensional hydrogen-bonded assemblies based on their molecular structures.
2. Fluorescent Ligands for Receptor Study
- Lacivita et al. (2009) synthesized a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives with fluorescent properties for studying 5-HT(1A) receptors. One compound in particular showed high 5-HT(1A) receptor affinity and distinct fluorescence emission properties in different solvents, useful for receptor visualization in cells (Lacivita et al., 2009).
3. Crystal Structure and Reactivity Analysis
- Kumara et al. (2017) conducted crystal structure studies and density functional theory (DFT) calculations on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These studies provided insights into the electrophilic and nucleophilic reactive sites of these molecules (Kumara et al., 2017).
4. Antiarhythmic and Antihypertensive Effects
- Malawska et al. (2002) synthesized and tested 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for electrocardiographic, antiarrhythmic, and antihypertensive activities. Their studies suggest the significance of the 1-phenylpiperazine moiety in these effects (Malawska et al., 2002).
5. Crystal Structure and Biological Activity
- Huang et al. (2015) investigated the crystal structure and biological activity of a compound closely related to 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one, revealing its potential in adrenoceptor subtype activity (Huang et al., 2015).
6. Serotonin Receptor Ligands
- Sarvà et al. (2002) synthesized a series of 1,2,4 triazole derivatives as ligands for the 5-HT(1A) serotonin receptor. These compounds displayed high affinity and selectivity for this receptor, indicating their potential in neurochemical studies (Sarvà et al., 2002).
7. Dopamine Transporter Ligands
- Hsin et al. (2002) developed long-acting ligands for dopamine transporters, showing significant enantioselectivity and affinity in their interactions, suggesting potential use in cocaine abuse therapy (Hsin et al., 2002).
8. PET Imaging Studies
- Plenevaux et al. (2000) utilized a radiolabeled antagonist, closely related to 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one, for studying serotonin neurotransmission in the brain using PET imaging (Plenevaux et al., 2000).
9. Vibrational and Electronic Properties Analysis
- Prabavathi et al. (2015) investigated the vibrational and electronic properties of phenyl substituted piperazines, providing valuable information on the structural features of these compounds (Prabavathi et al., 2015).
10. Mannich Bases and Bioactivity
- Gul et al. (2019) synthesized new Mannich bases of piperazines and evaluated their bioactivities, including cytotoxic, anticancer, and carbonic anhydrase inhibitory effects (Gul et al., 2019).
特性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(17)16-10-8-15(9-11-16)12-6-4-5-7-13(12)18-2/h3-7H,1,8-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJIJPLKKKHQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one | |
Synthesis routes and methods
Procedure details


Acryloyl chloride (10.6 mL, 11.8 g, 0.13 mol) was added dropwise to a stirred, cooled (0° C.) mixture of 1-(2-methoxyphenyl)piperazine hydrochloride (15 g, 66 mmol) and triethylamine (27.3 g, 19.8 g, 0.20 mol) in dichloromethane and the mixture was stirred at room temperature for 2 h. The mixture was poured into hydrochloric acid (1M) and extracted with dichloromethane. The combined organic fractions were washed with aqueous sodium hydrogen carbonate (saturated), dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with isohexane/EtOAc (40:60 increasing to 20:80), to give the title compound as a pale yellow oil (3.6 g, 22%). 1H NMR (360 MHz, CDCl3) δ 7.04 (1H, m), 6.95-6.84 (3H, m), 6.61 (1H, dd, J 16.8, 10.6 Hz), 6.32 (1H, dd, J 16.8, 1.8 Hz), 5.72 (1H, dd, J 10.6, 1.8 Hz), 3.94-3.84 (2H, m), 3.89 (3H, s), 3.74 (2H, m), and 3.06 (4H, m). m/z (ES+) 247 (M+1).





Name
Yield
22%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B3000749.png)




![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3000756.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3000757.png)



![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)
![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/no-structure.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3000769.png)